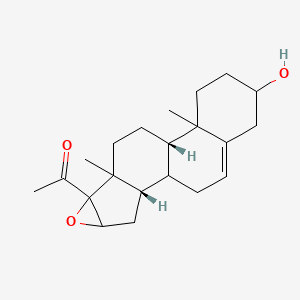
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is an organic compound with a unique structure that includes a cyclohexyl group, two fluorine atoms, and a keto group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid typically involves the introduction of the cyclohexyl group and the difluoro functionality into a propanoic acid framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
Cyclohexylation: Incorporating the cyclohexyl group through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods: Industrial production of this compound would likely involve scalable methods that ensure high yield and purity. This may include optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the keto group to form alcohols.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro and keto groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparación Con Compuestos Similares
3-Cyclohexyl-3-oxopropanoic acid: Lacks the difluoro functionality.
2,2-Difluoro-3-oxopropanoic acid: Lacks the cyclohexyl group.
Cyclohexylpropanoic acid: Lacks both the difluoro and keto groups.
Uniqueness: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is unique due to the combination of the cyclohexyl group, difluoro functionality, and keto group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Propiedades
Número CAS |
681240-35-7 |
|---|---|
Fórmula molecular |
C9H12F2O3 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-cyclohexyl-2,2-difluoro-3-oxopropanoic acid |
InChI |
InChI=1S/C9H12F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14) |
Clave InChI |
OJHQUKDFFKCVQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


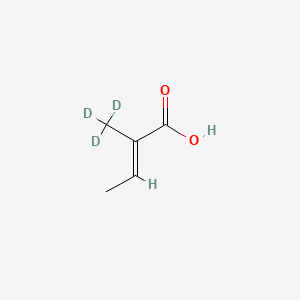
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
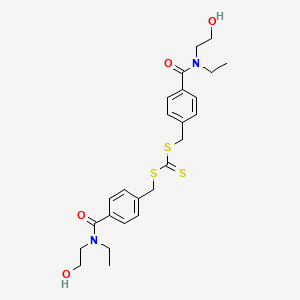

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
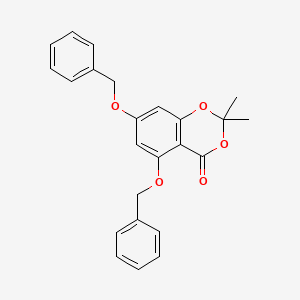
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)

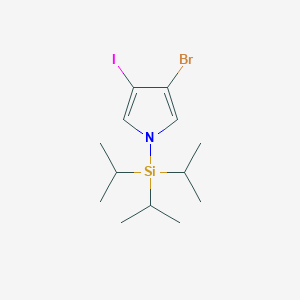
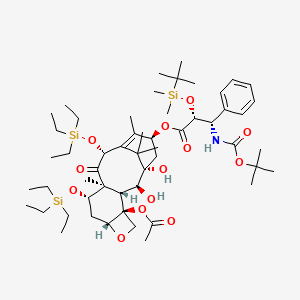
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
